4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

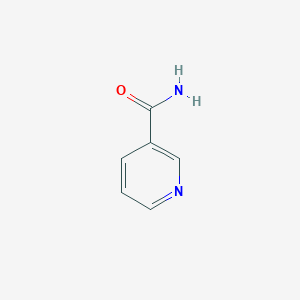

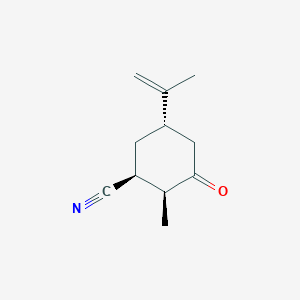

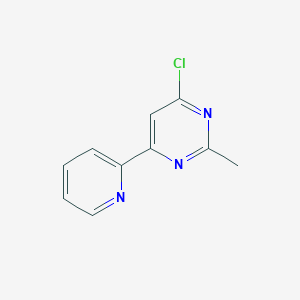

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(2-pyridinyl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .科学的研究の応用

Fungicide Research

Pyrimidine derivatives have been studied for their potential as fungicides. Compounds similar to 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine might serve as lead compounds in designing new fungicides with improved efficacy against plant pathogens like S. sclerotiorum .

Anticancer Activity

Pyrimidine and its derivatives have shown promising results in anticancer research. They have been found to exhibit excellent anticancer activity against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of enzymes like CDK .

Anti-inflammatory Applications

Research has also been conducted on the anti-inflammatory activities of pyrimidine derivatives. These compounds can be synthesized efficiently and may play a role in developing new anti-inflammatory drugs .

Anti-fibrotic Activities

Some pyrimidine derivatives have demonstrated better anti-fibrotic activities than existing drugs. This suggests that 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine could potentially be used in the development of treatments for fibrotic diseases .

Drug Development

The synthetic approaches used to prepare FDA-approved drugs with pyrimidine as a central unit are of significant interest. These methodologies aim to produce molecules with improved druglikeness and ADME-Tox properties, which could include derivatives like 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine .

Protein Kinase Inhibition

Pyrimidine derivatives are considered promising candidates for protein kinase inhibition, which is a therapeutic target in various diseases. The structural similarity of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine to these compounds suggests potential applications in this field .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4-chloro-2-methyl-6-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZRLMJZKIKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-amino[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B372692.png)